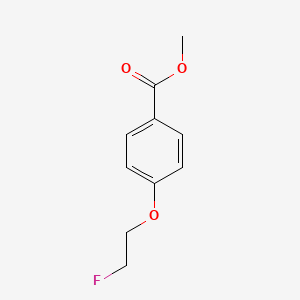

Methyl 4-(2-fluoroethoxy)benzoate

Overview

Description

Scientific Research Applications

Mesomorphic Properties

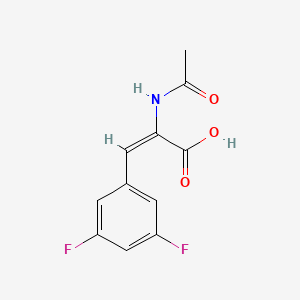

Synthesis and Mesomorphic Properties of Chiral Series : Methyl 4-(2-fluoroethoxy)benzoate derivatives, specifically difluoro substituted benzoate derivatives, have been studied for their rich polymesomorphic sequences and anticlinic properties. Research demonstrates that short-chain members exhibit various smectic phases, while longer chain members show only TGB and SmC* phases. The mesomorphic properties were analyzed using a variety of techniques, including optical microscopy, DSC, X-ray diffraction, and electro-optical studies. The impact of fluorine atoms on these mesomorphic sequences has been a significant area of investigation (Cruz et al., 2001).

Effect of Lateral Substituents on Mesomorphic Properties : In a similar vein, the synthesis of side-chain liquid crystalline polysiloxanes containing benzoate or fluoro-substituted benzoate mesogenic side groups has been studied. The research focuses on how spacer length and lateral substituent impact the mesomorphic properties of these polymers. This study is crucial for understanding the formation of mesophases in polymer systems (Hsu et al., 1997).

Synthesis and Structural Analysis

Synthesis and Crystal Structure Studies : this compound and related compounds have been synthesized and structurally analyzed using various techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These studies aim to understand the molecular structure and physicochemical properties of these compounds. Density functional theory (DFT) has also been utilized to further investigate their molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).

Photopolymerization Studies : Investigations into the photopolymerization of various benzoate ester derivatives, including 4-fluoro-, 4-trifluoromethyl-, and others, have been carried out. These studies are vital for understanding the reactivities of these compounds in photocure applications, particularly in the context of their potential use in thin-film and coating applications (Avci et al., 1996).

Fluorinated Compounds Applications

- Fluorinated Analogs for Biochemical Research : The use of fluorinated analogs of this compound for biochemical research, especially in understanding the transformation processes in organic chemistry and biochemistry, has been a focus area. Studies involving the use of fluorinated analogs can provide insights into the mechanisms of certain biochemical transformations (Genthner et al., 1989).

Mechanism of Action

Mode of Action

It is known that the compound contains a fluorine atom, which can form strong bonds with proteins and other biological molecules, potentially altering their function .

Biochemical Pathways

Compounds with similar structures have been found to interact with various biochemical pathways, such as those involved in bacterial cell division

Result of Action

The molecular and cellular effects of Methyl 4-(2-fluoroethoxy)benzoate’s action are currently unknown

Properties

IUPAC Name |

methyl 4-(2-fluoroethoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODIHNQWZAHXMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCCF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132838-34-7 | |

| Record name | methyl 4-(2-fluoroethoxy)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic Acid](/img/structure/B2841475.png)

![2-Chloro-6-ethyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-4-carboxamide](/img/structure/B2841487.png)